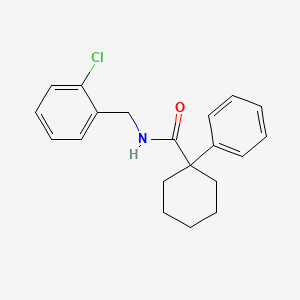
N-(2-chlorobenzyl)-1-phenylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-phenylcyclohexanecarboxamide, commonly known as CX614, is a potent drug that has gained significant attention in the field of neuroscience for its potential therapeutic applications. CX614 is a selective AMPA receptor positive allosteric modulator, which means it enhances the activity of AMPA receptors, leading to increased neuronal excitability and synaptic plasticity. In
Applications De Recherche Scientifique
CX614 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is essential for learning and memory. CX614 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Moreover, CX614 has been demonstrated to have anti-depressant properties and has been studied for its potential use in treating depression.
Mécanisme D'action
CX614 acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the brain. By enhancing the activity of AMPA receptors, CX614 increases neuronal excitability and synaptic plasticity, leading to improved learning and memory.
Biochemical and physiological effects:
CX614 has been shown to have various biochemical and physiological effects. It increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in synaptic plasticity and neuroprotection. CX614 also increases the expression of glial cell line-derived neurotrophic factor (GDNF), which promotes the survival and differentiation of dopaminergic neurons. Moreover, CX614 has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
CX614 has several advantages for lab experiments. It is a potent and selective AMPA receptor modulator, which makes it an ideal tool for studying the role of AMPA receptors in synaptic plasticity and learning and memory. Moreover, CX614 has been shown to have a long half-life, which allows for sustained effects on synaptic plasticity. However, one limitation of CX614 is its solubility, which can be challenging for some experiments.
Orientations Futures
CX614 has significant potential for therapeutic applications in the field of neuroscience. Future research should focus on optimizing the synthesis method of CX614 and developing more potent and selective AMPA receptor modulators. Moreover, further studies are needed to investigate the potential use of CX614 in treating various neurological disorders, including Alzheimer's disease, traumatic brain injury, and depression. Finally, more research is needed to understand the long-term effects of CX614 on synaptic plasticity and neuronal function.
Méthodes De Synthèse
CX614 can be synthesized through a multi-step process, starting with the reaction of 1-phenylcyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chlorobenzylamine to produce the desired product, CX614.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c21-18-12-6-5-9-16(18)15-22-19(23)20(13-7-2-8-14-20)17-10-3-1-4-11-17/h1,3-6,9-12H,2,7-8,13-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZKJCRFESPBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5768371.png)
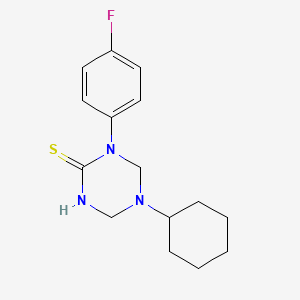
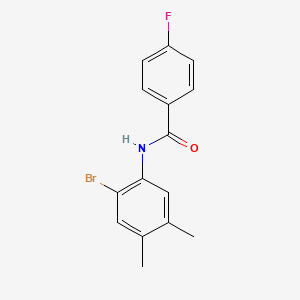
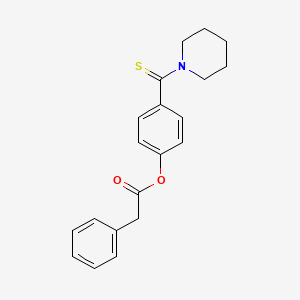
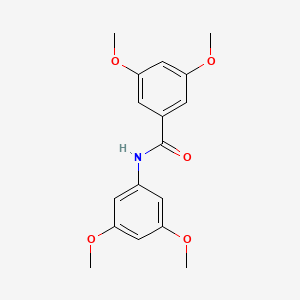
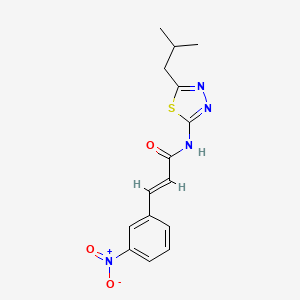
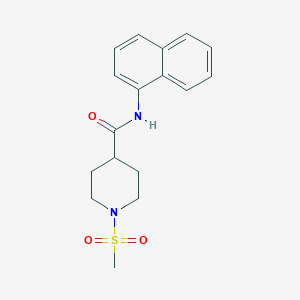
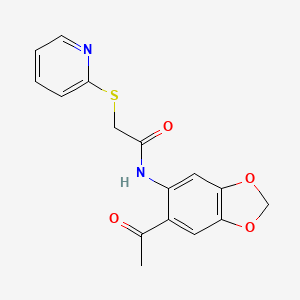


![2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B5768448.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5768456.png)
![ethyl 4-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B5768463.png)
